molecular formula C30H15ClN7Na5O15S4 B14419927 Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt CAS No. 85098-62-0

Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt

Cat. No.: B14419927
CAS No.: 85098-62-0
M. Wt: 992.1 g/mol
InChI Key: NWQCKGOTFJELGD-UHFFFAOYSA-I
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Description

Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt) is a complex organic compound. It is characterized by its aromatic structure and multiple functional groups, including sulfonic acid, hydroxyl, and azo groups. This compound is often used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the azo compound. The azo compound is synthesized by diazotization of 1-sulfo-2-naphthylamine followed by coupling with 8-hydroxy-3,6-disulfo-1-naphthylamine. The resulting azo compound is then reacted with 4-chloro-6-amino-1,3,5-triazine under controlled conditions to form the triazine derivative. Finally, the triazine derivative is sulfonated to yield the target compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in staining techniques and as a marker in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility in water, allowing it to interact with biological molecules. The azo group can undergo redox reactions, influencing cellular processes. The triazine ring can form stable complexes with metal ions, affecting enzymatic activities and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler aromatic carboxylic acid with fewer functional groups.

    Sulfanilic acid: Contains a sulfonic acid group and an amino group, but lacks the complex structure of the target compound.

    Azo dyes: Similar in having azo groups but differ in their specific structures and applications.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and applications. Its complex structure allows for diverse interactions in chemical and biological systems, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

85098-62-0

Molecular Formula

C30H15ClN7Na5O15S4

Molecular Weight

992.1 g/mol

IUPAC Name

pentasodium;2-[[4-chloro-6-[[8-hydroxy-3,6-disulfonato-7-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfonatobenzoate

InChI

InChI=1S/C30H20ClN7O15S4.5Na/c31-28-34-29(32-19-8-6-15(54(42,43)44)11-18(19)27(40)41)36-30(35-28)33-21-12-16(55(45,46)47)9-14-10-22(56(48,49)50)24(25(39)23(14)21)38-37-20-7-5-13-3-1-2-4-17(13)26(20)57(51,52)53;;;;;/h1-12,39H,(H,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H2,32,33,34,35,36);;;;;/q;5*+1/p-5

InChI Key

NWQCKGOTFJELGD-UHFFFAOYSA-I

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)NC6=C(C=C(C=C6)S(=O)(=O)[O-])C(=O)[O-])Cl)O.[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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